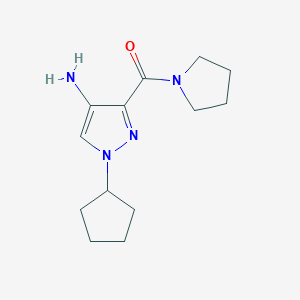
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of pharmaceuticals. In addition, it has been studied for its potential applications in drug development and medicinal chemistry. It has been used to synthesize a variety of drug compounds, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Wirkmechanismus
The mechanism of action of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is not well understood. However, it is believed to act as a Lewis acid, which can act as a catalyst in organic reactions. It can also act as a nucleophile, which can react with electrophiles to form covalent bonds. In addition, it can act as a reducing agent, which can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been studied for its potential applications in drug development and medicinal chemistry. It has been used to synthesize a variety of drug compounds, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as alcohol and ether. This makes it easy to handle and store. In addition, it is a widely used reagent in organic synthesis and has been used as a catalyst in a variety of reactions. However, it is important to note that this compound is a highly reactive compound and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline in scientific research. It could be used to synthesize new drug compounds with improved efficacy and safety profiles. In addition, it could be used to synthesize new organic compounds for use in industrial applications. Furthermore, it could be studied for its potential applications in the fields of biochemistry and physiology. Finally, it could be studied for its potential applications in the development of new catalysts for use in organic synthesis.
Synthesemethoden
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline can be synthesized through a variety of methods, including the Knoevenagel condensation reaction and the Vilsmeier-Haack reaction. In the Knoevenagel condensation reaction, a base such as sodium hydroxide is used to catalyze the reaction between an aldehyde and an amine, forming a Schiff base. This Schiff base can then be reduced with a reducing agent such as sodium borohydride to form this compound. In the Vilsmeier-Haack reaction, an aldehyde or ketone is reacted with an amine and an electrophile such as phosphorus oxychloride to form an imine, which can then be reduced with a reducing agent such as sodium borohydride to form this compound.
Eigenschaften
IUPAC Name |
2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-10(2)12-7-8-16-15(9-12)19-17(20-16)13-5-4-6-14(18)11(13)3/h4-10H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENIIZQFKGFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2811614.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)
![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)

![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811624.png)

![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)


![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
